3-Noradamantanecarbonyl chloride
Overview
Description
3-Noradamantanecarbonyl chloride is an organic compound with the molecular formula C10H13ClO. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its reactivity and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Noradamantanecarbonyl chloride can be synthesized through the reaction of 3-noradamantane carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar methods but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Noradamantanecarbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-noradamantane carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: The major products include amides, esters, and thioesters.
Hydrolysis: The major products are 3-noradamantane carboxylic acid and hydrochloric acid.
Scientific Research Applications
3-Noradamantanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with unique properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-noradamantanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an acylating agent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarbonyl chloride: Similar in structure but with a different substitution pattern on the adamantane ring.
Cyclobutanecarbonyl chloride: Another cyclic carbonyl chloride with a smaller ring structure.
Uniqueness
3-Noradamantanecarbonyl chloride is unique due to its adamantane-based structure, which imparts rigidity and stability to the molecule. This makes it particularly useful in the synthesis of compounds that require a stable and rigid framework.
Properties
IUPAC Name |
tricyclo[3.3.1.03,7]nonane-3-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBSNLESASJKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67064-09-9 | |
Record name | 3-Noradamantanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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